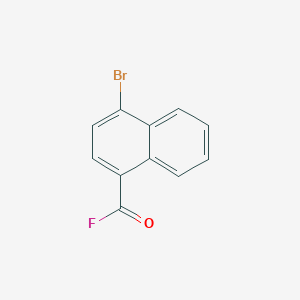

4-Bromo-1-naphthoyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6BrFO |

|---|---|

Molecular Weight |

253.07 g/mol |

IUPAC Name |

4-bromonaphthalene-1-carbonyl fluoride |

InChI |

InChI=1S/C11H6BrFO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H |

InChI Key |

SUYJUKIEPSLNMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 1 Naphthoyl Fluoride and Analogous Acyl Fluorides

Established Synthetic Routes for 4-Bromo-1-naphthoyl Fluoride (B91410)

Traditional methods for synthesizing 4-Bromo-1-naphthoyl fluoride primarily involve the transformation of corresponding carboxylic acid or acyl chloride precursors.

Halogen Exchange Reactions from 4-Bromo-1-naphthoic Acid Precursors Using Sulfur Tetrafluoride (SF4) or Diethylaminosulfur Trifluoride (DAST)

The conversion of carboxylic acids directly to acyl fluorides is a fundamental transformation in organofluorine chemistry. Sulfur-based fluorinating reagents are highly effective for this purpose. nih.gov

Sulfur Tetrafluoride (SF₄): SF₄ is a potent reagent for the deoxyfluorination of carboxylic acids. The reaction with a carboxylic acid such as 4-bromo-1-naphthoic acid would proceed via nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom, followed by elimination of thionyl fluoride (SOF₂) and hydrogen fluoride (HF) to yield the desired this compound. However, due to the gaseous nature and high toxicity of SF₄, its application is often limited.

Diethylaminosulfur Trifluoride (DAST): DAST is a more manageable liquid fluorinating agent that performs the same transformation as SF₄ under milder conditions. cas.cnacs.orgresearchgate.netacs.org It is widely used for converting carboxylic acids into acyl fluorides. rsc.org The reaction of 4-bromo-1-naphthoic acid with DAST would provide this compound efficiently. More thermally stable analogs of DAST, such as Deoxo-Fluor, have also been developed and are effective for this conversion. nih.gov Although these reagents are powerful, interest remains in developing even milder and safer alternatives. nih.gov A newer protocol has also been developed for synthesizing acyl fluorides from activated ketones using DAST, expanding the range of potential starting materials. acs.orgacs.orgorganic-chemistry.orgfigshare.com

Direct Fluorination of 4-Bromo-1-naphthoyl Chloride via Potassium Fluoride (KF) and Phase-Transfer Catalysis (PTC)

Halogen exchange (Halex) from a more readily available acyl chloride is a common and practical approach for the synthesis of acyl fluorides. rsc.org The direct fluorination of 4-bromo-1-naphthoyl chloride using an inorganic fluoride source like potassium fluoride (KF) is a cost-effective method. researchgate.netacs.orgnih.gov

The primary challenge in this reaction is the low solubility of solid KF in the organic solvents where the acyl chloride is dissolved. acs.orgnih.gov This limitation can be overcome by employing phase-transfer catalysis (PTC). A phase-transfer catalyst, typically a lipophilic tetraalkylammonium salt (e.g., NBu₄Cl), facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase. thieme-connect.com In the organic phase, the "naked" and more reactive fluoride ion can efficiently displace the chloride from the acyl chloride, yielding this compound. This method has been successfully applied to the gram-scale preparation of various aroyl fluorides, demonstrating its practical utility. thieme-connect.com

| Method | Precursor | Reagent(s) | Advantages | Disadvantages |

| Deoxyfluorination | 4-Bromo-1-naphthoic acid | SF₄ or DAST | Direct conversion from carboxylic acid. | SF₄ is highly toxic; DAST can be thermally unstable. |

| Halogen Exchange | 4-Bromo-1-naphthoyl chloride | KF, Phase-Transfer Catalyst | Uses inexpensive KF; scalable. thieme-connect.com | Requires pre-synthesis of acyl chloride; biphasic reaction. |

Modern Approaches for the Synthesis of Acyl Fluorides from Diverse Substrates

Recent research has focused on developing novel reagents and methodologies that offer milder reaction conditions, broader substrate scope, and higher functional group tolerance for the synthesis of acyl fluorides.

Deoxyfluorination of Carboxylic Acids

The direct conversion of carboxylic acids to acyl fluorides remains a highly attractive strategy, and modern reagents have significantly improved the safety and efficiency of this transformation.

A recently developed method employs 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) as a deoxyfluorinating reagent for the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.orgnih.govbeilstein-journals.org This approach is notable for its mild and operationally simple conditions. beilstein-journals.orgbeilstein-journals.org

Mechanistic studies suggest that BT-SCF₃ can generate acyl fluorides through two distinct pathways, which allows the reagent to be used in sub-stoichiometric amounts. beilstein-journals.orgbeilstein-journals.org This dual mechanism enhances the efficiency and attractiveness of the method. The reaction shows excellent functional group tolerance, and the resulting acyl fluorides can be used in one-pot protocols to form various derivatives, such as amides. beilstein-journals.orgnih.govbeilstein-journals.org The development of these easy-to-handle, solid BT-SRF reagents represents a significant advancement in the field. researchgate.net

| Carboxylic Acid Substrate | Acyl Fluoride Product | Yield (%) |

| 4-Methylbenzoic acid | 4-Methylbenzoyl fluoride | 98 |

| Naproxen | Naproxenoyl fluoride | 97 |

| Ibuprofen | Ibuprofenoyl fluoride | quant. |

| Cinnamic acid | Cinnamoyl fluoride | 80 |

| Decanoic acid | Decanoyl fluoride | 89 |

| Data sourced from studies on BT-SCF₃ mediated deoxyfluorination. beilstein-journals.org |

Nitrogen-containing reagents are a well-established class of reagents for the deoxyfluorination of carboxylic acids. cas.cn

Cyanuric Fluoride (2,4,6-trifluoro-1,3,5-triazine): Cyanuric fluoride is a classic reagent used for the mild and direct conversion of carboxylic acids to acyl fluorides. researchgate.netacs.org It is often preferred over other methods that may be harsher or incompatible with sensitive functional groups. rsc.org The reaction proceeds by sequential displacement of the fluoride atoms on the triazine ring by the carboxylate, with the triazine core acting as an excellent leaving group.

Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): TFFH is a stable, crystalline solid that has proven to be an excellent reagent for converting carboxylic acids into their corresponding acyl fluorides. rsc.orgcas.cn It is known for reacting rapidly and cleanly. researchgate.net A key advantage of TFFH is its utility in one-pot synthesis protocols. For instance, a carboxylic acid can be converted to its acyl fluoride in situ using TFFH, and the resulting intermediate can then be directly used in a subsequent transformation, such as a nickel-catalyzed cross-coupling reaction, without the need for isolation.

Employment of Sulfur-Based Fluorination Reagents (e.g., DAST, Deoxo-Fluor, TASF)

Sulfur-based reagents are a cornerstone in the synthesis of acyl fluorides from carboxylic acids and their derivatives. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for this transformation. organic-chemistry.org These reagents facilitate the deoxofluorination of carboxylic acids, converting the hydroxyl group into a fluoride. sci-hub.se

Deoxo-Fluor is noted for its versatility and improved safety profile over DAST, making it a suitable reagent for generating acyl fluorides that can be used in subsequent one-pot reactions, such as amide coupling. organic-chemistry.org The conversion of carboxylic acids to acyl fluorides using these reagents is efficient and applicable to a wide array of substrates. organic-chemistry.orgsci-hub.se For instance, Deoxo-Fluor has been successfully employed in peptide coupling, where the in situ generation of the acyl fluoride minimizes side reactions. organic-chemistry.org While direct synthesis of this compound using these reagents from 4-bromo-1-naphthoic acid is not explicitly detailed in the provided sources, the general applicability of this method suggests its feasibility. The synthesis of 4-bromo-1-naphthoic acid itself can be achieved from 1-bromonaphthalene (B1665260) via Friedel-Crafts acylation followed by haloform reaction. nih.gov

A notable application of DAST and its derivatives is in the fluorinative C-C bond cleavage of activated ketones, providing an alternative route to acyl fluorides that does not start from carboxylic acids. organic-chemistry.orgresearchgate.netacs.org

| Reagent | Precursor | Product | Key Features |

| DAST | α-Oximinoketones | Acyl Fluorides | Mild, fast, and scalable C-C bond cleavage. organic-chemistry.orgacs.org |

| Deoxo-Fluor | Carboxylic Acids | Acyl Fluorides | More thermally stable than DAST; suitable for one-pot amide coupling. organic-chemistry.org |

Development of All-Carbon-Based Fluorination Reagents (e.g., CpFluor)

In an effort to move away from potentially hazardous sulfur- or nitrogen-containing fluorinating agents, all-carbon-based reagents have been developed. acs.org 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable, crystalline solid that serves as an efficient deoxyfluorinating agent for carboxylic acids. cas.cnacs.orgnih.gov

This method is characterized by its operational simplicity and broad substrate scope, including (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids, which are converted to their corresponding acyl fluorides under neutral conditions. cas.cnacs.orgnih.gov The reaction can also be performed in a one-pot fashion to directly synthesize amides from carboxylic acids via the in-situ generated acyl fluoride. cas.cnnih.gov The development of CpFluor represents a significant advancement in fluorination chemistry, offering a safer and more user-friendly alternative to traditional reagents. acs.orgcas.cn

| Reagent | Precursor | Product | Key Features |

| CpFluor | Carboxylic Acids | Acyl Fluorides | Bench-stable, all-carbon reagent; operates under neutral conditions. cas.cnacs.orgnih.gov |

Direct Conversion from Aldehydes and Alcohols

Recent innovations have enabled the direct synthesis of acyl fluorides from more readily available functional groups like aldehydes and alcohols, bypassing the need for pre-oxidation to the carboxylic acid level. nih.govacs.orgresearchgate.net One such method employs a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF) to achieve this oxidative fluorination. nih.govacs.org This system has proven effective for a variety of substrates, including the late-stage functionalization of complex molecules like natural products and pharmaceuticals. nih.govacs.orgresearchgate.net

Another approach involves the photocatalytic fluorination of aldehydic C–H bonds. rsc.org This method utilizes the inexpensive photocatalyst sodium decatungstate in conjunction with an electrophilic fluorine source, N-fluorobenzenesulfonimide, to directly convert both aliphatic and aromatic aldehydes into their corresponding acyl fluorides. rsc.org

| Method | Reagents | Precursors | Product | Key Features |

| Oxidative Fluorination | Trichloroisocyanuric acid, Cesium fluoride | Carboxylic acids, Aldehydes, Alcohols | Acyl Fluorides | High yields, applicable to late-stage functionalization. nih.govacs.org |

| Photocatalytic C-H Fluorination | Sodium decatungstate, N-fluorobenzenesulfonimide | Aldehydes | Acyl Fluorides | Direct conversion of aldehydes, uses an inexpensive photocatalyst. rsc.org |

Carbonylative Coupling Strategies

Carbonylative coupling reactions have emerged as powerful tools for the synthesis of acyl fluorides from organic halides, offering a direct route to introduce the carbonyl fluoride moiety.

A recently developed method utilizes a copper-catalyzed carbonylative coupling of alkyl iodides under photoirradiation. organic-chemistry.orgchemrxiv.orgacs.orgnih.gov This protocol employs a commercially available copper precatalyst (CuBr·SMe₂) and a simple fluoride salt (KF) under a mild pressure of carbon monoxide (CO) and blue light irradiation at ambient temperature. organic-chemistry.orgchemrxiv.orgacs.org The reaction proceeds in high yields for a range of alkyl iodides and is notable for its mild conditions and the use of an earth-abundant metal catalyst. organic-chemistry.orgchemrxiv.org A radical-based mechanism is proposed for this transformation. chemrxiv.org

Palladium catalysis has also been extensively explored for the carbonylative synthesis of acyl fluorides. One versatile method involves the combination of visible light photoexcitation of a Pd(0) complex with a ligand-driven reductive elimination. organic-chemistry.orgacs.orgnih.govthieme-connect.com This synergistic approach allows for the efficient synthesis of acyl fluorides from a broad range of aryl, heteroaryl, and alkyl halides under mild conditions. organic-chemistry.orgacs.orgnih.gov A key advantage of this method is its ability to overcome the classic inhibition by carbon monoxide coordination, leading to a unidirectional catalytic cycle. acs.orgnih.gov

Another palladium-catalyzed approach utilizes N-formylsaccharin as a stable, solid source of carbon monoxide. organic-chemistry.orgresearchgate.net This method is effective for the fluorocarbonylation of aryl halides, providing the corresponding acyl fluorides in high yields. The resulting acyl fluorides can then be readily converted into other carboxylic acid derivatives in a one-pot procedure. organic-chemistry.orgresearchgate.net

| Catalyst System | Precursor | CO Source | Key Features |

| Copper/Photoirradiation | Alkyl Iodides | CO gas (6 atm) | Mild conditions, high yields, uses an earth-abundant metal. organic-chemistry.orgchemrxiv.org |

| Palladium/Visible Light | Organic Halides | CO gas | Broad substrate scope, overcomes CO inhibition. organic-chemistry.orgacs.orgnih.gov |

| Palladium | Aryl Halides | N-Formylsaccharin | Uses a solid CO source, allows for one-pot derivatization. organic-chemistry.orgresearchgate.net |

Fluorinative Carbon-Carbon Bond Cleavage of Activated Ketones

An unconventional yet powerful strategy for synthesizing acyl fluorides involves the fluorinative C-C bond cleavage of activated ketones. organic-chemistry.orgresearchgate.netacs.orgacs.orgshef.ac.uknih.gov This method provides a distinct advantage by utilizing readily available ketones as starting materials, thereby expanding the scope of precursors beyond the traditional carboxylic acids. sci-hub.seacs.org

The protocol typically involves the treatment of α-oximinoketones with a diethylaminosulfur trifluoride (DAST) derivative. organic-chemistry.orgacs.orgacs.org This reagent induces a highly efficient and chemoselective C-C bond cleavage, yielding a range of synthetically useful aryloyl and aliphatic acyl fluorides. researchgate.netacs.org The reaction is characterized by its mild conditions, speed, and scalability. organic-chemistry.orgacs.org This approach has been successfully applied to substrates containing chiral skeletons, producing novel chiral acylating agents. acs.org

| Reagent | Precursor | Product | Key Features |

| DAST derivatives | α-Oximinoketones | Acyl Fluorides | Utilizes readily available ketones, mild, fast, and scalable. organic-chemistry.orgacs.orgacs.org |

Synthetic Challenges and Considerations for Selectivity in Halogenated Naphthoyl Fluoride Synthesis

The synthesis of specifically substituted halogenated naphthoyl fluorides, such as this compound, is a multi-step process that presents significant challenges, primarily revolving around achieving high regioselectivity during the halogenation of the naphthalene (B1677914) core and the subsequent efficient conversion of the carboxyl group to an acyl fluoride. The electronic properties and steric hindrance of the naphthalene ring system heavily influence the outcome of these synthetic steps.

A primary challenge lies in controlling the position of halogen substitution on the naphthalene ring. Electrophilic aromatic substitution reactions on naphthalene, including halogenation, can be difficult to control, often yielding a mixture of isomers. researchgate.net The position of substitution depends on the nature of the electrophile, the reaction conditions, and the directing effects of any pre-existing functional groups on the ring. researchgate.netnumberanalytics.com For instance, the direct bromination of 1-naphthoic acid or its derivatives must be carefully controlled to favor substitution at the C4 position over other possible positions. The presence of an electron-withdrawing group like a carboxyl or acyl group at C1 typically directs incoming electrophiles to the 5- and 8-positions. Therefore, a direct bromination of 1-naphthoic acid is not a straightforward path to the 4-bromo derivative.

A more viable strategy involves starting with a pre-halogenated naphthalene derivative. For example, the synthesis of 4-bromo-1-naphthoic acid, the direct precursor to this compound, has been achieved through a Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride, followed by oxidation of the resulting 4-bromo-1-acetylnaphthalene. nih.gov This multi-step approach circumvents the regioselectivity issue of direct bromination on a 1-substituted naphthalene.

Another significant consideration is the steric hindrance between substituents in the peri positions (C1 and C8). This steric strain can be exploited to achieve selectivity or can present challenges in synthesis. For example, the synthesis of 8-halo-1-naphthoic acids utilizes the specific reactivity of 1,8-disubstituted naphthalenes. nih.gov Conversely, this steric strain can influence the reactivity of the C1-carbonyl group, potentially complicating subsequent reactions. acs.org

The final step, the conversion of the carboxylic acid to an acyl fluoride, also presents its own set of challenges. While acyl chlorides are commonly prepared using reagents like thionyl chloride clemson.edu, the synthesis of acyl fluorides requires specific fluorinating agents. harvard.edu Traditional halogen exchange reactions are often not efficient. Modern deoxofluorination reagents such as XtalFluor-E, in the presence of a fluoride source like sodium fluoride (NaF), have been shown to be effective for converting carboxylic acids to acyl fluorides at room temperature. paris-saclay.fr The choice of fluorinating agent is critical, as harsh conditions could potentially lead to side reactions or affect the existing bromo-substituent. The general sensitivity of many fluorinating agents to moisture and air adds another layer of complexity to the synthesis. yorku.cacas.cn

The table below summarizes key considerations and common strategies for addressing selectivity in the synthesis of halogenated naphthoyl derivatives.

Table 1: Synthetic Strategies and Selectivity Considerations

| Synthetic Step | Challenge | Common Strategy | Reagents/Conditions | Selectivity Outcome |

|---|---|---|---|---|

| Ring Halogenation | Regioselectivity (e.g., 4-position vs. other positions) | Starting with a pre-halogenated naphthalene; Friedel-Crafts acylation followed by oxidation. | 1. 1-Bromonaphthalene, CH₃COCl, AlCl₃2. Oxidation (e.g., with NaOH/H₂O, I₂) nih.gov | Directs the acyl group to the 4-position of 1-bromonaphthalene, ensuring the desired 4-bromo-1-acyl intermediate. |

| Ring Halogenation | Control of electrophilic substitution | Catalyst and directing group control. | Palladium-catalyzed C-H halogenation can show C8-regioselectivity, which can be switched to C2 with an imine intermediate. researchgate.net | Regioselectivity is highly dependent on the catalyst system and any directing groups present on the substrate. researchgate.net |

| Acyl Fluoride Formation | Conversion of carboxylic acid to acyl fluoride | Deoxofluorination of the corresponding carboxylic acid. | XtalFluor-E, catalytic NaF, in a solvent like EtOAc at room temperature. paris-saclay.fr | Efficient conversion to the acyl fluoride with minimal side reactions affecting the aromatic ring. paris-saclay.fr |

| Acyl Fluoride Formation | Reagent sensitivity and handling | Use of stable, crystalline deoxofluorinating reagents. | Aminodifluorosulfinium salts (e.g., XtalFluor-E) are more stable and easier to handle than many traditional fluorinating agents. paris-saclay.fr | Improves practicality and safety of the fluorination step. |

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 1 Naphthoyl Fluoride

Nucleophilic Substitution Reactions Involving the Acyl Fluoride (B91410) Moiety

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including 4-bromo-1-naphthoyl fluoride. These reactions proceed via a characteristic addition-elimination mechanism.

Principles of Electrophilicity and Nucleophilic Attack in Acyl Fluoride Chemistry

The carbonyl carbon in this compound is highly electrophilic. This pronounced electrophilicity arises from the polarization of the carbon-oxygen double bond and the inductive electron-withdrawing effects of both the fluorine atom and the 4-bromo-1-naphthoyl group. The fluorine atom, being the most electronegative element, strongly pulls electron density away from the carbonyl carbon, significantly enhancing its susceptibility to nucleophilic attack.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. In this intermediate, the carbonyl oxygen becomes an alkoxide.

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the fluoride ion, which is a competent leaving group.

This addition-elimination sequence results in the net substitution of the fluoride with the incoming nucleophile. The reaction can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a more potent anionic nucleophile is generated, accelerating the initial attack.

Comparative Reactivity and Selectivity with Other Acyl Halides

The reactivity of acyl halides in nucleophilic substitution reactions follows the general trend: acyl iodides > acyl bromides > acyl chlorides > acyl fluorides. This trend is primarily dictated by the leaving group ability of the halide ion, which correlates with its basicity (weaker bases are better leaving groups). Since fluoride is the most basic of the halide ions, acyl fluorides are generally the least reactive among the acyl halides.

However, this lower reactivity can be advantageous, offering greater stability and selectivity in chemical transformations. Acyl fluorides are often more stable towards hydrolysis and can be handled with fewer precautions compared to their more reactive counterparts. This stability allows for their use in reactions requiring milder conditions and tolerance of various functional groups. The strong carbon-fluorine bond also plays a role in their unique reactivity profile, particularly in transition metal-catalyzed processes.

| Acyl Halide (R-CO-X) | Leaving Group (X⁻) | Basicity of Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Iodide | I⁻ | Very Weak | Very High |

| Acyl Bromide | Br⁻ | Weak | High |

| Acyl Chloride | Cl⁻ | Moderate | Moderate |

| Acyl Fluoride | F⁻ | Strong | Low |

Transition Metal-Catalyzed Transformations

The carbon-fluorine bond of acyl fluorides, including this compound, can be activated by transition metal catalysts, notably nickel, to undergo novel transformations. These reactions often proceed via a decarbonylative pathway, where the carbonyl group is extruded as carbon monoxide.

Nickel-Catalyzed Decarbonylative Alkynylation Reactions

Nickel-catalyzed decarbonylative alkynylation provides a direct method to convert acyl fluorides into internal alkynes. For this compound, this reaction would involve coupling with a terminal alkyne. A plausible catalytic cycle, typically conducted under copper-free conditions, involves the oxidative addition of the acyl fluoride to a Ni(0) complex, followed by reaction with the alkyne, decarbonylation, and reductive elimination to yield the 1-alkynyl-4-bromonaphthalene product. thieme-connect.comorganic-chemistry.orgresearchgate.net

Nickel-Catalyzed Decarbonylative Borylation Reactions

Similarly, nickel catalysis can effect the decarbonylative borylation of acyl fluorides. nih.govacs.orgrsc.orgnih.govorganic-chemistry.org This transformation converts the acyl fluoride group into a boronate ester, a valuable functional group in organic synthesis, particularly for subsequent cross-coupling reactions. In the case of this compound, this reaction would yield a 4-bromo-1-naphthyl boronate ester. The reaction proceeds through a catalytic cycle involving a Ni(0) species and a diboron (B99234) reagent. nih.govorganic-chemistry.org

| Reaction | Reactant | Product | Key Reagents |

|---|---|---|---|

| Decarbonylative Alkynylation | This compound | 1-Alkynyl-4-bromonaphthalene | Terminal alkyne, Ni(0) catalyst |

| Decarbonylative Borylation | This compound | 4-Bromo-1-naphthyl boronate ester | Diboron reagent, Ni(0) catalyst |

Mechanistic Pathways: Oxidative Addition, C-F Bond Cleavage, and Reductive Elimination in Metal Catalysis

The mechanisms of these nickel-catalyzed decarbonylative transformations share several key elementary steps:

Oxidative Addition and C-F Bond Cleavage: The catalytic cycle is initiated by the oxidative addition of the acyl fluoride to a low-valent nickel(0) center. thieme-connect.commdpi.comresearchgate.net This step involves the cleavage of the strong carbon-fluorine bond and the formation of an acylnickel(II) fluoride intermediate. nih.govacs.org

Decarbonylation: The acylnickel(II) intermediate can then undergo decarbonylation, where the carbonyl group is extruded as a molecule of carbon monoxide (CO). thieme-connect.comacs.org This results in the formation of an arylnickel(II) fluoride species.

Transmetalation (for Borylation) or Reaction with Alkyne: In the borylation reaction, the arylnickel(II) fluoride intermediate undergoes transmetalation with a diboron reagent, transferring a boryl group to the nickel center. nih.govnih.gov In the alkynylation reaction, the intermediate reacts with the terminal alkyne. thieme-connect.com

Reductive Elimination: The final step is the reductive elimination from the nickel(II) complex, which forms the new carbon-carbon or carbon-boron bond in the product and regenerates the active nickel(0) catalyst, allowing the cycle to continue. nih.govnih.govrsc.org

The facility of these steps is influenced by the nature of the ligands on the nickel catalyst, the reaction temperature, and the specific substrates involved. The decarbonylative pathway offers a unique synthetic route from carboxylic acid derivatives that is distinct from traditional cross-coupling reactions of aryl halides.

Halogen-Specific Reactivity of the Bromine Atom

The presence of a bromine atom on the naphthalene (B1677914) core of this compound introduces a site of reactivity that can be selectively targeted. This allows for a range of chemical transformations, particularly cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The strategic manipulation of this bromine site, while preserving the acyl fluoride moiety, is crucial for the compound's utility as a building block in medicinal chemistry and materials science.

Potential for Selective Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C4 position of the naphthalene ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Given the bromo-naphthalene scaffold, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be envisaged for the selective functionalization at the bromine site.

A study on a similar bromo-naphthalene precursor demonstrated the feasibility of a variety of palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.gov This suggests that this compound could similarly undergo such transformations. For instance, in a Suzuki-Miyaura coupling, the bromine atom would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

The general mechanism for such a palladium-catalyzed cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org The selectivity of these reactions is generally high for the C-Br bond over other potentially reactive sites, especially under carefully controlled conditions.

The following table provides an overview of potential cross-coupling reactions at the bromine site of this compound:

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | Aryl- or Vinyl-substituted Naphthalene |

| Heck | Alkene | Pd Catalyst, Base | Alkenyl-substituted Naphthalene |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu co-catalyst, Base | Alkynyl-substituted Naphthalene |

| Buchwald-Hartwig | Amine or Alcohol | Pd Catalyst, Base | N- or O-arylated Naphthalene |

| Stille | Organotin Reagent | Pd Catalyst | Aryl-, Vinyl-, or Alkynyl-substituted Naphthalene |

Interactive Data Table

| Coupling Partner | Catalyst System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-1-naphthoyl fluoride |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Styryl-1-naphthoyl fluoride |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1-naphthoyl fluoride |

| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Morpholino-1-naphthoyl fluoride |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 4-Phenyl-1-naphthoyl fluoride |

Strategies for Orthogonal Reactivity and Protective Group Implementation

In the context of multi-step organic synthesis, achieving orthogonal reactivity is paramount. This means that different functional groups in a molecule can be reacted selectively without affecting others. For this compound, this would involve reactions at the bromine atom without disturbing the acyl fluoride group, and vice versa.

Orthogonal protecting groups are essential tools in this regard. jocpr.com These are temporary modifications of a functional group that render it inert to a specific set of reaction conditions, and which can be removed selectively under a different set of conditions. In the case of this compound, one might want to protect the acyl fluoride if harsh conditions are required for a transformation at the bromine site, or conversely, protect a functional group introduced via a cross-coupling reaction while manipulating the acyl fluoride.

For instance, if a hydroxyl group were introduced at the bromine position via a Buchwald-Hartwig type reaction with a protected phenol (B47542), a silyl (B83357) protecting group could be employed. Silyl ethers are generally stable under the conditions of many cross-coupling reactions but can be selectively cleaved using fluoride reagents. jocpr.com

A refined synthetic pathway towards 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes has been reported, highlighting the use of different transition-metal-catalyzed reactions and protecting groups to achieve selective functionalization. researchgate.net This demonstrates the feasibility of applying such strategies to complex naphthalene systems.

The following table outlines potential orthogonal strategies for this compound:

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To |

| Acyl Fluoride (as carboxylic acid) | Benzyl ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Bromine cross-coupling |

| Acyl Fluoride (as carboxylic acid) | Silyl ester | Silyl chloride, base | Fluoride source (e.g., TBAF) | Bromine cross-coupling |

| Functional group at C4 (e.g., -OH) | Silyl ether (e.g., TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Acyl fluoride chemistry |

| Functional group at C4 (e.g., -NH₂) | Carbamate (e.g., Boc) | Boc₂O, base | Strong acid (e.g., TFA) | Acyl fluoride chemistry |

Interactive Data Table

| Scenario | Protecting Group Strategy | Rationale |

| Harsh reaction at bromine site | Convert acyl fluoride to a more robust derivative (e.g., ester). | The acyl fluoride might not be stable to certain strong nucleophiles or high temperatures. |

| Subsequent reaction at a newly introduced functional group | Protect the new functional group (e.g., a phenol with a silyl ether). | Allows for selective modification of the acyl fluoride without affecting the new group. |

| Multi-step synthesis with multiple reactive sites | Employ a combination of orthogonal protecting groups (e.g., Boc for an amine and a silyl ether for a hydroxyl). | Enables sequential deprotection and reaction at different sites of the molecule. |

Advanced Mechanistic Investigations of Acyl Fluoride Transformations

The acyl fluoride moiety of this compound is a key functional group that can undergo a variety of transformations. Understanding the mechanisms of these reactions is crucial for predicting reactivity, optimizing reaction conditions, and designing new synthetic methodologies.

Proposed Mechanisms for Deoxyfluorination to Trifluoromethyl Compounds

The conversion of an acyl fluoride to a trifluoromethyl (CF₃) group is a valuable transformation in medicinal chemistry, as the CF₃ group can significantly alter the biological properties of a molecule. A proposed mechanism for the deoxyfluorination of acyl fluorides involves the use of reagents such as FLUOLEAD® in combination with Olah's reagent (a pyridine-HF complex). beilstein-journals.orgresearchgate.net

The proposed mechanism is initiated by the activation of FLUOLEAD® (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) by hydrogen fluoride (HF) from Olah's reagent. researchgate.net This activation, through hydrogen bonding, generates a more electrophilic sulfur species. The carbonyl oxygen of the acyl fluoride then performs a nucleophilic attack on this activated species. beilstein-journals.orgresearchgate.net This is followed by a series of fluoride transfer steps, ultimately leading to the formation of the trifluoromethyl group. This process is a type of deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms.

A simplified representation of the proposed mechanistic steps is as follows:

Activation of the Deoxyfluorinating Agent: The sulfur-based fluorinating reagent is activated by HF.

Nucleophilic Attack: The carbonyl oxygen of the acyl fluoride attacks the activated fluorinating agent.

Fluoride Transfer and Elimination: A cascade of fluoride transfers from the reagent to the carbonyl carbon occurs, with concomitant elimination of the oxygen atom, likely as part of a sulfur-oxyfluoride species.

This method has been shown to be effective for a variety of aryloyl fluorides, suggesting its potential applicability to this compound. beilstein-journals.org

Catalytic Concerted SNAr Reactions of Fluoroarenes and Related Mechanisms

While the acyl fluoride of this compound is not an aryl fluoride, the study of nucleophilic aromatic substitution (SNAr) of fluoroarenes provides valuable insights into the reactivity of C-F bonds in related systems. The classic SNAr reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govacs.org This pathway typically requires the aromatic ring to be activated by electron-withdrawing groups. nih.govacs.org

More recently, a concerted SNAr (CSNAr) mechanism has been proposed and investigated, which involves a single transition state without the formation of a Meisenheimer intermediate. organic-chemistry.orgresearchgate.net This concerted pathway allows for the reaction of less activated, and even electron-rich, aryl fluorides. organic-chemistry.orgresearchgate.net

A study has shown that an organic superbase can catalyze the concerted SNAr reaction of aryl fluorides. organic-chemistry.org The catalyst is proposed to play a dual role by activating both the aryl fluoride and the nucleophile. nih.govacs.orgorganic-chemistry.org This dual activation facilitates the concerted displacement of the fluoride ion. nih.govacs.orgorganic-chemistry.org

While the acyl fluoride in this compound is not directly attached to the aromatic ring, understanding these SNAr mechanisms is relevant for considering potential side reactions or for designing novel transformations involving the displacement of fluoride from the acyl fluoride group under certain conditions. The principles of nucleophilic attack on a carbon atom bonded to fluorine and the factors that favor a concerted versus a stepwise mechanism are of fundamental importance in organofluorine chemistry.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Acylation Reagents in Complex Molecule Synthesis

Acyl fluorides are a class of acyl halides that have garnered interest as acylating reagents due to their distinct reactivity profile compared to the more common acyl chlorides. Their moderate reactivity can be advantageous in complex syntheses, potentially offering greater selectivity and compatibility with sensitive functional groups.

Methodologies in Peptide Coupling

In peptide synthesis, the formation of the amide bond between two amino acids is a critical step that requires the activation of a carboxylic acid. Acyl fluorides can be used for this purpose. The general methodology involves the conversion of the C-terminus carboxylic acid of an N-protected amino acid into an acyl fluoride (B91410). This activated intermediate then reacts with the N-terminus of another amino acid or peptide to form the peptide bond.

While various fluorinating agents are known to convert carboxylic acids to their corresponding acyl fluorides, there are no specific, documented methods or studies that utilize 4-Bromo-1-naphthoyl fluoride as a reagent for peptide coupling. The theoretical application would involve its use as an acylating agent to introduce the 4-bromo-1-naphthoyl group onto a peptide chain, but experimental data on such a reaction is not publicly available.

Applications in Challenging Esterification and Amidation Reactions

Acyl fluorides are sometimes employed in esterification and amidation reactions that are challenging due to sterically hindered substrates or sensitive functional groups. Their reactivity, which is generally lower than that of acyl chlorides, can help to prevent side reactions.

The synthesis of esters and amides from acyl fluorides typically proceeds by reaction with an alcohol or amine, respectively. While this is a fundamental reaction in organic chemistry, there are no specific published examples of this compound being used in particularly challenging esterification or amidation reactions.

Role in Polymer Chemistry and Functional Materials Development

The incorporation of specific structural motifs into polymers is a key strategy for developing functional materials with desired properties. The naphthoyl moiety, for instance, can impart rigidity and potentially interesting photophysical properties to a polymer chain.

Evaluation as Initiators or Monomers in Fluoropolymer Production

Fluoropolymers are a class of polymers known for their high thermal stability and chemical resistance. Their production can involve various polymerization techniques. While compounds containing C-F bonds are central to fluoropolymer chemistry, there is no available research that evaluates this compound as either an initiator or a monomer in the production of fluoropolymers.

Contribution to Advanced Materials Requiring Naphthoyl Fluoride Moieties

The development of advanced materials often relies on the incorporation of functional moieties that provide specific properties such as fluorescence, thermal stability, or specific binding capabilities. While the naphthoyl fluoride moiety could theoretically be incorporated into materials to confer such properties, there is no specific research detailing the contribution of this compound to the development of such advanced materials.

Bioconjugation Strategies and Chemical Probe Development

Bioconjugation involves the linking of molecules to biomolecules such as proteins or nucleic acids. Chemical probes are molecules used to study biological systems. These fields often require reagents with specific reactivity to enable selective modification of biomolecules.

There is no information available in the scientific literature regarding the use of this compound in bioconjugation strategies or in the development of chemical probes. The reactivity of the acyl fluoride group could potentially be harnessed for covalent modification of biological targets, but this has not been explored or reported for this specific compound.

Exploration of Acyl Fluoride Reactivity with Biomolecules

The reactivity of acyl fluorides, such as this compound, with biomolecules is a subject of significant interest in chemical biology and bioconjugation. Acyl fluorides strike a balance between stability and reactivity, making them effective acylating agents for proteins. researchgate.net Unlike more reactive acyl chlorides or bromides, acyl fluorides exhibit greater stability in aqueous media, a crucial characteristic for reactions involving biological macromolecules. researchgate.net Their reactivity is targeted towards nucleophilic amino acid residues on the surface of proteins.

Research on analogous compounds, particularly benzoyl fluorides, has demonstrated that the primary targets for acylation are the side chains of lysine (B10760008) (Lys), tyrosine (Tyr), serine (Ser), threonine (Thr), and histidine (His), as well as the N-terminal amino group of the protein. researchgate.net Studies comparing benzoyl fluorides to the more commonly used N-hydroxysuccinimide (NHS) esters for modifying lysine residues have shown that acyl fluorides can lead to faster and more efficient acylation in phosphate-buffered saline (PBS). nih.govacs.org This efficiency allows for better control over the degree of conjugation and enables the functionalization of sensitive biomolecules at lower temperatures. nih.gov

The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic side chain of an amino acid attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable amide or ester bond. The specificity of this reaction can be influenced by the local microenvironment of the amino acid residue within the protein structure, including its accessibility and pKa. nih.gov The 1-naphthoyl group of this compound provides a bulky, hydrophobic moiety that can further influence the interaction with the protein's binding pocket, potentially directing the acylation to specific regions.

Table 1: Reactivity of Acyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Relative Reactivity |

| Lysine | ε-amino group (-NH₂) | Amide | High |

| Tyrosine | Phenolic hydroxyl (-OH) | Ester | Moderate-High |

| Serine | Hydroxyl (-OH) | Ester | Moderate |

| Threonine | Hydroxyl (-OH) | Ester | Moderate |

| Histidine | Imidazole ring | Acyl-imidazole | Moderate |

| N-terminus | α-amino group (-NH₂) | Amide | High |

Conceptual Framework for Targeted Chemical Probes

The structure of this compound is well-suited for its conceptualization as a targeted chemical probe. A targeted chemical probe is a molecule designed to selectively interact with and label a specific biological target, such as a protein, to study its function, localization, or interactions. The framework for such a probe generally consists of three key components: a recognition element, a reactive group (or "warhead"), and a handle for reporting or linking.

Recognition Element: The 4-bromo-1-naphthyl group serves as the recognition element. Its specific size, shape, and hydrophobicity can be tailored to fit into the binding pocket of a target protein. This non-covalent, affinity-driven interaction is the first step in the labeling process and is crucial for the probe's selectivity.

Reactive Group: The acyl fluoride moiety is the reactive group, or "warhead." Once the recognition element has guided the probe to the target's binding site, the acyl fluoride can form a stable, covalent bond with a nearby nucleophilic amino acid residue (as described in section 4.3.1). This covalent linkage permanently attaches the probe to its target, enabling subsequent detection and analysis. The balanced reactivity of acyl fluorides is advantageous, minimizing off-target reactions while being reactive enough to label the intended target upon binding. researchgate.net This approach is analogous to the use of sulfonyl fluorides, which are also employed as privileged warheads in chemical biology for their ability to react with a variety of nucleophilic residues. nih.govrsc.org

Reporting/Linking Handle: The bromine atom at the 4-position of the naphthyl ring acts as a versatile handle. It can be used in several ways:

It can serve as a point of attachment for reporter groups, such as fluorophores or biotin, allowing for visualization or purification of the labeled protein.

It can be a site for introducing radioisotopes for use in radiographic studies.

In the context of proteomics, the bromine's isotopic signature can aid in the identification of labeled peptides by mass spectrometry.

The bromo group can also be used as a synthetic handle for further chemical modification through cross-coupling reactions, allowing for the attachment of more complex functionalities. nih.gov

This modular design allows for the rational development of highly specific chemical probes for interrogating biological systems. claremont.edu By modifying the core scaffold (the naphthyl ring) and the handle (the bromo substituent), probes can be optimized for specific targets and applications.

Table 2: Components of a this compound-Based Chemical Probe

| Component | Function | Moiety in this compound |

| Recognition Element | Provides binding affinity and selectivity for the target protein. | Naphthyl scaffold |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | Acyl fluoride (-COF) |

| Handle | Allows for attachment of reporter tags or further modification. | Bromo substituent (-Br) |

Late-Stage Functionalization in Contemporary Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing or modifying functional groups in a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. acs.orgnih.gov This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. nih.govresearchgate.net

The incorporation of fluorine into drug candidates is a common LSF strategy used to modulate properties such as metabolic stability, bioavailability, and binding affinity. nih.govrsc.org While there is no specific literature detailing the use of this compound as an LSF reagent, its properties align with the principles of this synthetic paradigm. The acyl fluoride group can be used to acylate a complex molecule containing a nucleophilic handle (e.g., an alcohol or amine), thereby introducing the 4-bromo-1-naphthoyl moiety in a single step. The stability and selective reactivity of the acyl fluoride are beneficial in this context, as they are compatible with a wide range of functional groups that are typically present in complex molecules. researchgate.net

The this compound unit itself contains two key features relevant to LSF:

The Acyl Fluoride: This group can be formed in a late stage from a corresponding carboxylic acid, which is a common functional group in advanced synthetic intermediates. The subsequent reaction of the acyl fluoride with a nucleophile on a target scaffold represents a key LSF transformation.

The Bromo Substituent: This halogen provides a reactive handle for further diversification. After the 4-bromo-1-naphthoyl group has been attached to the core molecule, the bromine atom can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This allows for the introduction of a wide array of substituents at the 4-position, further expanding the chemical diversity of the final products without having to redesign the entire synthetic route.

Therefore, this compound represents a conceptually useful building block for LSF strategies, enabling both the introduction of a bulky aromatic group and providing a handle for subsequent diversification.

Q & A

Q. How can fluoride content in this compound be quantified with high precision, and what are common pitfalls?

- Methodological Answer : Ion-selective electrode (ISE) or ion chromatography (IC) are preferred. ISE requires buffering to pH 5–6 (TISAB II buffer) to avoid interference from metal ions. For example, historical fluoride analysis in similar compounds reported errors due to incomplete digestion or contamination; rigorous sample pretreatment (e.g., closed-vessel microwave digestion) mitigates this .

- Table 1 : Comparison of Fluoride Detection Methods

| Method | LOD (ppm) | Precision (% RSD) | Interference Risks |

|---|---|---|---|

| ISE | 0.05 | 2–5 | High (Al³⁺, Fe³⁺) |

| IC | 0.01 | 1–3 | Low (requires column guard) |

| Colorimetric | 0.1 | 5–10 | Moderate (organic matrix) |

Q. How do electronic effects of the bromine substituent influence the reactivity of 1-naphthoyl fluoride in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing bromine at the 4-position enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies on analogous compounds (e.g., 4-bromo-1-adamantylphenol derivatives) show a 30% increase in acylation rates compared to non-brominated analogs. DFT calculations support enhanced partial positive charge (+0.15 e) at the carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.